molecular formula C21H19N3O5S B11013054 N-(4-methylbenzyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide

N-(4-methylbenzyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide

Cat. No.: B11013054
M. Wt: 425.5 g/mol
InChI Key: FRDCNDPTQSLRIU-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 4-methylbenzyl group and a 2-nitrophenylsulfonylamino group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core. This can be achieved by reacting 2-aminobenzoic acid with an appropriate benzyl halide under basic conditions to form the benzamide linkage.

  • Introduction of the 4-Methylbenzyl Group: : The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-methylbenzyl chloride reacts with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Sulfonylation: : The final step involves the introduction of the 2-nitrophenylsulfonyl group. This can be achieved by reacting the intermediate compound with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

  • Reduction: : The compound can be reduced using reagents like lithium aluminum hydride to yield corresponding amines.

  • Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylbenzyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the nitrophenylsulfonyl group suggests it could interact with biological targets, making it a candidate for drug development studies.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The compound’s structure suggests it might exhibit anti-inflammatory or antimicrobial properties, although further research is needed to confirm these activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitrophenylsulfonyl group could play a key role in binding to the active site of enzymes, while the benzamide core might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzyl)-2-aminobenzamide: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    N-(4-methylbenzyl)-2-{[(2-chlorophenyl)sulfonyl]amino}benzamide: Similar structure but with a chlorophenyl group instead of a nitrophenyl group, which could alter its reactivity and biological activity.

Uniqueness

N-(4-methylbenzyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide is unique due to the presence of both the 4-methylbenzyl and 2-nitrophenylsulfonyl groups. This combination of functional groups provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(2-nitrophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C21H19N3O5S/c1-15-10-12-16(13-11-15)14-22-21(25)17-6-2-3-7-18(17)23-30(28,29)20-9-5-4-8-19(20)24(26)27/h2-13,23H,14H2,1H3,(H,22,25)

InChI Key

FRDCNDPTQSLRIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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